Autoinducer-2

説明

特性

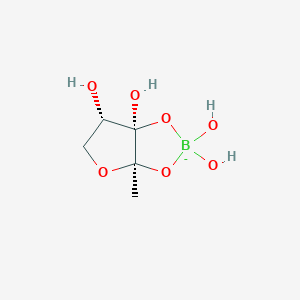

分子式 |

C5H10BO7- |

|---|---|

分子量 |

192.94 g/mol |

IUPAC名 |

(1R,5S,8S)-3,3-dihydroxy-5-methyl-2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane-1,8-diol |

InChI |

InChI=1S/C5H10BO7/c1-4-5(8,3(7)2-11-4)13-6(9,10)12-4/h3,7-10H,2H2,1H3/q-1/t3-,4+,5+/m0/s1 |

InChIキー |

ACKRRKSNOOISSG-VPENINKCSA-N |

SMILES |

[B-]1(OC2(C(O1)(C(CO2)O)O)C)(O)O |

異性体SMILES |

[B-]1(O[C@@]2([C@](O1)([C@H](CO2)O)O)C)(O)O |

正規SMILES |

[B-]1(OC2(C(O1)(C(CO2)O)O)C)(O)O |

同義語 |

AI-2 autoinducer autoinducer 2 C8HSL compound N-octanoyl-HSL N-octanoyl-L-homoserine lactone N-octanoylhomoserine lactone VAI-2 |

製品の起源 |

United States |

Foundational & Exploratory

The Chemical Architecture of a Universal Bacterial Signal: A Technical Guide to Autoinducer-2

For Researchers, Scientists, and Drug Development Professionals

The Chemical Identity of Autoinducer-2

AI-2 Signaling Pathways: A Dichotomy in Bacterial Recognition

The Vibrio LuxPQ Signaling Cascade

References

- 1. This compound enhances the defense of Vibrio furnissii against oxidative stress and DNA damage by modulation of c-di-GMP signaling via a two-component system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quorum Sensing in Escherichia coli Is Signaled by AI-2/LsrR: Effects on Small RNA and Biofilm Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Autoinducer 2 Affects Biofilm Formation by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three autoinducer molecules act in concert to control virulence gene expression in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Bacterial Communication: An In-depth Technical Guide to the Autoinducer-2 Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

The Central Pathway: From Metabolic Byproduct to Signaling Molecule

The overall pathway can be summarized as follows:

-

Cleavage of SRH: The enzyme LuxS (S-ribosylhomocysteinase) cleaves the thioether bond of SRH to produce homocysteine and DPD.[5][7]

Key Enzymes of the Pathway

Pfs (5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase)

Pfs is a crucial enzyme that functions in the recycling of adenine and methionine.[11] It catalyzes the irreversible hydrolysis of the N-glycosidic bond in SAH and 5'-methylthioadenosine (MTA), another byproduct of SAM metabolism.[11] This reaction is vital for relieving the product inhibition of methyltransferases by SAH.[11]

LuxS (S-ribosylhomocysteinase)

Quantitative Data on Enzyme Kinetics

The following table summarizes the Michaelis-Menten constants for S-adenosylhomocysteine hydrolase from Corynebacterium glutamicum, providing insight into the enzyme's affinity for its substrates.

| Substrate | Michaelis-Menten Constant (Km) |

| S-adenosylhomocysteine (SAH) | 12 µM |

| Adenosine | 1.4 µM |

| Homocysteine | 40 µM |

| Data from a study on S-adenosylhomocysteine hydrolase from Corynebacterium glutamicum.[15] |

Experimental Protocols

In Vitro Synthesis of this compound

Materials:

-

Purified Pfs enzyme

-

Purified LuxS enzyme

-

S-adenosyl-L-homocysteine (SAH) solution (10 mM)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

5-kDa centrifugal filter units

-

Incubator or water bath at 37°C

Procedure:

-

Combine 1 mg each of purified Pfs and LuxS enzymes in a 50-ml conical tube.

-

Add 10 mM of the substrate, S-adenosyl-l-homocysteine (SAH), to the enzyme mixture.

-

Incubate the reaction mixture at 37°C for 1 hour with shaking.

-

After incubation, transfer the contents to a 5-kDa centrifugal filter.

Quantification of AI-2 using the Vibrio harveyi Reporter Bioassay

Materials:

-

Vibrio harveyi reporter strain (e.g., BB170)

-

Appropriate growth medium (e.g., AB medium)

-

Cell-free supernatant from the bacterial culture of interest

-

Luminometer

-

Sterile culture tubes and microplates

Procedure:

-

Grow the Vibrio harveyi reporter strain overnight in the appropriate medium.

-

Dilute the overnight culture (e.g., 1:5000) into fresh medium.

-

Add a specific volume of the cell-free supernatant from the bacterial culture being tested to the diluted reporter strain culture.

-

As a negative control, add sterile growth medium instead of the supernatant.

-

Incubate the cultures at 30°C with shaking.

-

Measure the bioluminescence at regular intervals using a luminometer.

-

The fold induction of bioluminescence is calculated by dividing the light produced in the presence of the supernatant by the light produced by the negative control.[18]

Regulation of AI-2 Synthesis and its Implications for Drug Development

Conclusion

The this compound synthesis pathway represents a fundamental mechanism of bacterial communication with profound implications for bacterial physiology and pathogenesis. A thorough understanding of this pathway, from its enzymatic machinery to its regulation, is essential for the development of innovative anti-quorum sensing therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore this promising therapeutic target.

References

- 1. journals.asm.org [journals.asm.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of S-ribosylhomocysteinase (LuxS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Autoinducer 2 Affects Biofilm Formation by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. methylguanosine.com [methylguanosine.com]

- 11. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4,5-Dihydroxy-2,3-pentanedione - Wikipedia [en.wikipedia.org]

- 14. Crystal structure of the quorum-sensing protein LuxS reveals a catalytic metal site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. S-adenosylhomocysteine hydrolase from Corynebacterium glutamicum: cloning, overexpression, purification, and biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mapping Stress-Induced Changes in Autoinducer AI-2 Production in Chemostat-Cultivated Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. A stochastic model of Escherichia coli AI-2 quorum signal circuit reveals alternative synthesis pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Central Role of LuxS in Autoinducer-2 Production: A Technical Guide for Researchers

Introduction to LuxS and Autoinducer-2

The significance of LuxS extends beyond quorum sensing; it is also a key component of the activated methyl cycle (AMC), a central metabolic pathway in bacteria responsible for recycling methionine and generating S-adenosylmethionine (SAM), the primary methyl donor in the cell.[8] This dual role of LuxS in both metabolism and cell-to-cell communication makes it a fascinating subject of study and a potential target for novel antimicrobial strategies.

The Enzymatic Mechanism of LuxS and its Role in the Activated Methyl Cycle

Quantitative Data on LuxS Activity and AI-2 Production

Table 1: Kinetic Parameters of LuxS from Various Bacterial Species

| Bacterial Species | Km for SRH (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

| Escherichia coli | 17 | - | 1.1 x 104 | [9] |

| Bacillus subtilis | 2.4 | - | - | [3] |

| Vibrio harveyi | - | - | - | [9] |

| Vibrio cholerae | - | - | - | [5] |

| Bacterial Species | Growth Conditions | AI-2 Concentration | Reference |

| Escherichia coli K12 | Monoculture, 6h growth | ~400 nM - 100 µM detectable range | [6] |

| Staphylococcus aureus NCTC8325 | Monoculture, stationary phase | Peak activity observed | [10][11] |

| Pseudomonas aeruginosa PAO1 | Co-culture with AI-2 producer | Responds to 0.1 nM - 1 µM | [12][13] |

| Lactobacillus rhamnosus GG | Monoculture, 8h growth | Highest concentration observed | [14] |

| Campylobacter jejuni 81116AI2+ | - | ~42 µM | [6] |

| Enterococcus faecalis V583ΔABC | - | up to 108 µM | [6] |

Table 3: Inhibitors of LuxS and their Potency

| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Target Organism (if specified) | Reference |

| 3-Deoxy-SRH (Compound 10) | Competitive | 55 ± 6 | - | Bacillus subtilis | [3] |

| 3-Methoxy-SRH (Compound 12) | Competitive | 42 ± 8 | - | Bacillus subtilis | [3] |

| SXH (Compound 16) | Time-dependent | 4.2 ± 1.2 (KI), 0.43 ± 0.04 (KI*) | - | Bacillus subtilis | [3] |

| Furanone C30 | - | - | - | Escherichia coli O157:H7 | [15] |

| M414-3326 | - | - | <10 | Escherichia coli O157:H7 | [15] |

| 3254-3286 | - | - | <10 | Escherichia coli O157:H7 | [15] |

| L413-0180 | - | - | <10 | Escherichia coli O157:H7 | [15] |

| Carnosol | - | - | 58.04 | Escherichia coli MG1655 | [1] |

| Chlorogenic acid | - | - | 60.52 | Escherichia coli MG1655 | [1] |

| Apigenin | - | - | 70.63 | Escherichia coli MG1655 | [1] |

KI represents the inhibition constant for the tighter binding state in time-dependent inhibition.*

AI-2 Signaling Pathways

4.1 LuxP/Q System in Vibrionales

4.2 Lsr System in Enterobacteriaceae

Experimental Protocols

5.1 Purification of His-tagged LuxS Protein

This protocol describes the purification of a recombinant His-tagged LuxS protein from E. coli using Nickel-NTA affinity chromatography.

-

Expression: Transform E. coli BL21(DE3) cells with a plasmid containing the His-tagged luxS gene. Grow the cells in LB broth with the appropriate antibiotic to an OD600 of 0.6-0.8. Induce protein expression with IPTG (typically 0.1-1 mM) and continue to grow for 3-4 hours at 30-37°C or overnight at 16-20°C.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble His-tagged LuxS.

-

Binding: Add Ni-NTA agarose (B213101) resin to the cleared lysate and incubate with gentle agitation for 1-2 hours at 4°C to allow the His-tagged protein to bind to the resin.

-

Washing: Load the lysate-resin mixture onto a chromatography column. Wash the resin with several column volumes of wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20-50 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged LuxS protein from the resin using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect the eluate in fractions.

-

Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity and size of the purified LuxS protein.

5.2 In Vitro LuxS Activity Assay

This assay measures the activity of purified LuxS by quantifying the production of homocysteine using Ellman's reagent (DTNB).

-

Reaction Setup: Prepare a reaction mixture containing reaction buffer (e.g., 50 mM HEPES, pH 7.5), the substrate S-ribosylhomocysteine (SRH), and the purified LuxS enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as an equal volume of 10% trichloroacetic acid (TCA).

-

Quantification of Homocysteine:

-

Prepare a solution of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid); DTNB) in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.5).

-

Add the DTNB solution to the quenched reaction mixture.

-

Incubate at room temperature for 5-10 minutes.

-

Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of free thiols (homocysteine) produced in the reaction.

-

-

Standard Curve: Generate a standard curve using known concentrations of L-cysteine or L-homocysteine to quantify the amount of homocysteine produced in the enzymatic reaction.

-

Preparation of Bacterial Supernatant: Grow the bacterial strain of interest in a suitable medium. At various time points, collect culture samples and centrifuge to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

-

Reporter Strain Preparation: Grow an overnight culture of V. harveyi BB170 in Autoinducer Bioassay (AB) medium. Dilute the overnight culture 1:5000 in fresh AB medium.

-

Measurement: Incubate the plate at 30°C with shaking. Measure bioluminescence at regular intervals (e.g., every 30-60 minutes) using a luminometer.

5.4 Site-Directed Mutagenesis of the LuxS Active Site

This protocol describes a general method for introducing a point mutation into the luxS gene, for example, to change the catalytically important cysteine residue at position 84 to a serine (C84S).

-

Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change. The mutation should be located in the middle of the primers, with approximately 15-20 nucleotides of correct sequence on either side.

-

PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid containing the wild-type luxS gene as a template. The PCR will amplify the entire plasmid, incorporating the desired mutation.

-

Template Digestion: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, thus selectively degrading the parental (wild-type) plasmid template, which was isolated from a dam+ E. coli strain. The newly synthesized, unmethylated PCR product containing the mutation remains intact.

-

Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.

-

Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the luxS gene to confirm the presence of the desired mutation.

Conclusion and Future Directions

References

- 1. Autoinducer 2-Dependent Escherichia coli Biofilm Formation Is Enhanced in a Dual-Species Coculture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. static.igem.org [static.igem.org]

- 5. aklectures.com [aklectures.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-Based Chemical Communication in Bacteria: Complexities of Interspecies Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Staphylococcus aureus AI-2 Quorum Sensing Associates with the KdpDE Two-Component System To Regulate Capsular Polysaccharide Synthesis and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. qiagen.com [qiagen.com]

- 13. This compound regulates Pseudomonas aeruginosa PAO1 biofilm formation and virulence production in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nmr.uhnres.utoronto.ca [nmr.uhnres.utoronto.ca]

- 15. med.upenn.edu [med.upenn.edu]

The Ins and Outs of a Universal Language: A Technical Guide to Autoinducer-2 Quorum Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

AI-2 Synthesis: The Role of the LuxS Enzyme

Quantitative Data: LuxS Enzyme Kinetics

While detailed kinetic data for LuxS from various organisms can be found in the literature, a representative study on Bacillus subtilis LuxS provides the following parameters:

| Parameter | Value | Reference |

| Km for SRH | 1.8 ± 0.3 µM | --INVALID-LINK-- |

| kcat | 0.95 ± 0.04 s-1 | --INVALID-LINK-- |

| kcat/Km | 5.3 x 105 M-1s-1 | --INVALID-LINK-- |

AI-2 Perception: Two Major Paradigms

The LuxP/Q Two-Component System in Vibrio harveyi

The Lsr ABC Transporter System

| Receptor | Ligand | Dissociation Constant (Kd) | Organism | Reference |

| LsrB | R-THMF (AI-2) | ~160 µM | S. typhimurium | [7] |

| LsrB | AI-2 | 0.19 ± 0.03 µM | E. coli | [8] |

| LsrB | AI-2 | 0.20 ± 0.04 µM | B. anthracis | [8] |

Intracellular AI-2 Signaling: The LsrR Cascade

Quantitative Data: LsrK Kinetics and Gene Expression

A continuous UV-vis spectrophotometric assay has been used to determine the steady-state kinetics of LsrK.[5][9]

| Parameter | Value | Reference |

| kcat | 7.4 ± 0.6 s-1 | [5][9] |

| Km,ATP | 150 ± 30 µM | [5][9] |

| Km(app),DPD | 1.0 ± 0.2 mM | [5][9] |

| Gene | Fold Change | Reference |

| lsrA | -9.8 | [10] |

| lsrC | -4.7 | [10] |

| lsrD | -3.7 | [10] |

| lsrB | -7.2 | [10] |

| lsrF | -3.9 | [10] |

| lsrG | -4.1 | [10] |

| lsrK | -2.9 | [10] |

| lsrR | -2.1 | [10] |

Experimental Protocols

Vibrio harveyi Bioluminescence Assay for AI-2 Detection

Materials:

-

Vibrio harveyi BB170 reporter strain

-

AB medium

-

Bacterial culture supernatant to be tested

-

96-well microtiter plate

-

Luminometer

Procedure:

-

Grow the V. harveyi BB170 reporter strain overnight at 30°C with shaking in AB medium.

-

Dilute the overnight culture 1:5000 in fresh AB medium.

-

In a 96-well microtiter plate, add 90 µL of the diluted reporter strain to each well.

-

Incubate the plate at 30°C with shaking.

-

Measure luminescence every hour for 6-8 hours using a luminometer.

AI-2 Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

Principle: DPD in the sample is first derivatized to a more stable and detectable compound. This derivative is then separated by high-performance liquid chromatography and quantified by tandem mass spectrometry.

Materials:

-

Bacterial culture supernatant

-

Derivatization agent: 4,5-Dimethylbenzene-1,2-diamine (DMBDM)

-

HPLC system coupled to a tandem mass spectrometer

-

Appropriate column and mobile phases

Procedure:

-

Sample Preparation: Centrifuge the bacterial culture to pellet the cells and filter the supernatant through a 0.22 µm filter to obtain cell-free supernatant.

-

Derivatization: Mix the cell-free supernatant with the DMBDM solution and incubate to allow the derivatization reaction to complete. The reaction conditions (temperature, time) should be optimized.

Electrophoretic Mobility Shift Assay (EMSA) for LsrR-DNA Binding

Principle: A DNA fragment containing the LsrR binding site is labeled (e.g., with a fluorescent dye or radioisotope). The labeled DNA is incubated with purified LsrR protein and then separated by non-denaturing polyacrylamide gel electrophoresis. If LsrR binds to the DNA, the complex will migrate more slowly through the gel than the free DNA, resulting in a "shifted" band.

Materials:

-

Purified LsrR protein

-

Labeled DNA probe containing the lsr operon promoter region

-

Unlabeled competitor DNA (specific and non-specific)

-

Binding buffer (containing components like Tris-HCl, KCl, MgCl2, DTT, glycerol, and a non-specific competitor like poly(dI-dC))

-

Non-denaturing polyacrylamide gel

-

Electrophoresis apparatus and buffer

-

Detection system (e.g., fluorescence imager or autoradiography)

Procedure:

-

Prepare Binding Reactions: In separate tubes, set up the following reactions on ice:

-

Labeled DNA probe only (negative control)

-

Labeled DNA probe + purified LsrR protein

-

Labeled DNA probe + purified LsrR protein + excess unlabeled specific competitor DNA (to show specificity of binding)

-

Labeled DNA probe + purified LsrR protein + excess unlabeled non-specific competitor DNA

-

-

Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA binding to reach equilibrium.

-

Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.

Implications for Drug Development

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Lsr operon is associated with AI-2 transfer and pathogenicity in avian pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography–tandem mass spectrometry-维普期刊 中文期刊服务平台 [dianda.cqvip.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Identification of novel this compound receptors in Clostridia reveals plasticity in the binding site of the LsrB receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic insights into the LsrK kinase required for this compound quorum sensing activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Autoinducer-2: A Universal Signaling Molecule in Bacterial Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Synthesis of Autoinducer-2

AI-2 Signaling Pathways

The LuxPQ Signaling Pathway in Vibrio harveyi

Caption: The LuxPQ Signaling Pathway in Vibrio harveyi.

The Lsr Signaling Pathway in E. coli

Caption: The Lsr Signaling Pathway in E. coli.

Quantitative Data on AI-2 Signaling

| Parameter | Bacterium | AI-2 (DPD) Concentration | Observed Effect | Reference |

| Biofilm Formation | Bacillus cereus | 1 µM - 6.8 µM | Decrease in biofilm density | [12] |

| Lactobacillus rhamnosus GG | 1 µM | Restoration of biofilm formation in a luxS mutant | [13] | |

| Gene Expression | Helicobacter pylori | 0.1 mM | Restoration of flhA transcript levels to wild-type | [3] |

| Bioluminescence | Vibrio harveyi | Inhibition above 35 µM | Nonlinear response with inhibition at high concentrations | [5][14] |

| Motility | E. coli | 0.8 µM - 3.2 µM | Increased motility | [15] |

| Detection Method | Reporter System | Detection Range | Apparent Kd | Reference |

| Bioluminescence Bioassay | Vibrio harveyi BB170 | Sensitive to low amounts | - | [15][16] |

| FRET-based Biosensor | LuxP-CFP/YFP | - | 270 nM | [17] |

| Fluorescence Biosensor | E. coli with lsr promoter-YFP fusion | 400 nM - 100 µM | - | [1][18] |

Experimental Protocols

AI-2 Detection using the Vibrio harveyi Bioluminescence Bioassay

Materials:

-

Vibrio harveyi BB170 reporter strain

-

Autoinducer Bioassay (AB) medium

-

Bacterial culture supernatants to be tested

-

Luminometer

Protocol:

-

Grow the V. harveyi BB170 reporter strain overnight in AB medium.

-

Dilute the overnight culture 1:5000 in fresh AB medium.

-

Prepare cell-free culture supernatants from the bacterial strains of interest by centrifugation and filtration (0.22 µm filter).

-

Incubate the plate at 30°C with shaking.

-

Measure bioluminescence at regular intervals using a luminometer.

Caption: Workflow for Vibrio harveyi Bioluminescence Bioassay.

AI-2 Quantification using a FRET-based Biosensor

Protocol for Protein Expression and Purification:

-

Clone the gene encoding the LuxP-CFP/YFP fusion protein into an expression vector with a purification tag (e.g., 6xHis-tag).

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and grow the culture under optimal conditions.

-

Harvest the cells by centrifugation and lyse them.

-

Purify the fusion protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Dialyze the purified protein into a suitable buffer for the FRET assay.

FRET Assay Protocol:

-

In a fluorometer cuvette or a microplate, add the purified LuxP-CFP/YFP fusion protein.

-

Excite the CFP at its excitation wavelength (around 430 nm).

-

Measure the emission spectra of both CFP (around 475 nm) and YFP (around 525 nm).

-

Calculate the FRET ratio (YFP emission / CFP emission).

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The Quorum-Sensing Molecule Autoinducer 2 Regulates Motility and Flagellar Morphogenesis in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. The LuxO-OpaR quorum-sensing cascade differentially controls Vibriophage VP882 lysis-lysogeny decision making in liquid and on surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protein Model and Function Analysis in Quorum-Sensing Pathway of Vibrio qinghaiensis sp.-Q67 [mdpi.com]

- 8. LsrR, the effector of AI-2 quorum sensing, is vital for the H2O2 stress response in mammary pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LsrR-binding site recognition and regulatory characteristics in Escherichia coli AI-2 quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. Autoinducer 2 Affects Biofilm Formation by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A LuxP-FRET-based reporter for the detection and quantification of AI-2 bacterial quorum-sensing signal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Simple Biosensor-Based Assay for Quantitative this compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Autoinducer-2: A Universal Language

An In-depth Technical Guide to Interspecies Communication via Autoinducer-2

For Researchers, Scientists, and Drug Development Professionals

Core Signaling Pathways

AI-2 Synthesis via the Activated Methyl Cycle

References

- 1. academic.oup.com [academic.oup.com]

- 2. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quorum quenching enzymes and their effects on virulence, biofilm and microbiomes: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound regulates Pseudomonas aeruginosa PAO1 biofilm formation and virulence production in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross species quorum quenching using a native AI-2 processing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Duality of a Universal Language: An In-depth Technical Guide to Autoinducer-2 Signaling in Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

The Core of AI-2 Signaling: Synthesis of a Universal Signal

Autoinducer-2 is not a single molecular entity but rather a family of interconverting furanone molecules derived from a common precursor, 4,5-dihydroxy-2,3-pentanedione (DPD). The synthesis of DPD is catalyzed by the enzyme LuxS, which is highly conserved across a wide range of bacterial species.[1][2][3] The LuxS enzyme is a key component of the activated methyl cycle, where it cleaves S-ribosylhomocysteine (SRH) into homocysteine and DPD.[4][5] This dual role of LuxS in both metabolic and signaling pathways complicates the interpretation of studies involving luxS mutants.[4]

Dichotomy in Perception: AI-2 Signaling in Gram-Negative Bacteria

The LuxPQ System: A Phosphorelay Cascade

The Lsr System: Internalization and Phosphorylation

A Different Paradigm: AI-2 Signaling in Gram-Positive Bacteria

Quantitative Analysis of AI-2 Signaling Components

| Receptor | Bacterial Species | Ligand | Dissociation Constant (Kd) | Reference |

| PctA-LBD | Pseudomonas aeruginosa | AI-2 | 0.14 ± 0.02 µM | [10] |

| TlpQ-LBD | Pseudomonas aeruginosa | AI-2 | 0.12 ± 0.01 µM | [10] |

| LuxP | Vibrio harveyi | AI-2 | 0.16 µM | [10] |

| LsrB | Salmonella Typhimurium | AI-2 | 0.19–0.81 µM | [10] |

| Condition | Bacterial Species | AI-2 Concentration | Reference |

| Culture Supernatants | Yersinia pestis | Can reach micromolar (µM) levels | [10] |

Experimental Protocols for Studying AI-2 Signaling

AI-2 Quantification: The Vibrio harveyi Bioluminescence Bioassay

Methodology:

-

Preparation of Reporter Strain: Inoculate V. harveyi BB170 into AB medium and grow overnight at 30°C with shaking. Dilute the overnight culture 1:5000 in fresh AB medium.

-

Preparation of Samples: Grow the bacterial strain of interest to the desired cell density. Pellet the cells by centrifugation and filter-sterilize the supernatant to obtain cell-free culture fluid.

-

Measurement: Incubate the plate at 30°C with shaking. Measure luminescence at regular intervals using a luminometer.

Receptor-Ligand Binding Affinity: Isothermal Titration Calorimetry (ITC)

Methodology:

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[10]

Global Gene Expression Analysis: Transcriptomics (RNA-seq)

Methodology:

-

RNA Extraction: Harvest bacterial cells and extract total RNA using a suitable method (e.g., TRIzol-based extraction).[1]

-

Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA samples. Fragment the remaining mRNA and synthesize cDNA. Ligate sequencing adapters to the cDNA fragments to create sequencing libraries.

-

Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome of the bacterium. Quantify the expression level of each gene. Perform differential expression analysis to identify genes that are significantly up- or down-regulated in the wild-type compared to the luxS mutant.[1][18]

Implications for Drug Development

-

Interference with Signal Transduction: Targeting downstream components of the signaling cascades, such as the kinases LsrK or LuxQ, offers another avenue for intervention.[19]

References

- 1. Frontiers | Characterization of AI-2/LuxS quorum sensing system in biofilm formation, pathogenesis of Streptococcus equi subsp. zooepidemicus [frontiersin.org]

- 2. Regulatory Mechanisms of the LuxS/AI-2 System and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Quorum-Sensing Molecule Autoinducer 2 Regulates Motility and Flagellar Morphogenesis in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. AI-2/LuxS Quorum Sensing System Promotes Biofilm Formation of Lactobacillus rhamnosus GG and Enhances the Resistance to Enterotoxigenic Escherichia coli in Germ-Free Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-Based Chemical Communication in Bacteria: Complexities of Interspecies Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Effect of this compound Quorum Sensing Inhibitor on Interspecies Quorum Sensing [frontiersin.org]

- 8. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of novel this compound receptors in Clostridia reveals plasticity in the binding site of the LsrB receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sensing of this compound by functionally distinct receptors in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Autoinducer 2 Signaling via the Phosphotransferase FruA Drives Galactose Utilization by Streptococcus pneumoniae, Resulting in Hypervirulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptome Analysis of Genes Controlled by luxS/Autoinducer-2 in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Transcriptome Analysis Reveals AI-2 Relevant Genes of Multi-Drug Resistant Klebsiella pneumoniae in Response to Eugenol at Sub-MIC [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

The Physiological Roles of Autoinducer-2 in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Autoinducer-2 Signaling Pathway in E. coli

AI-2 Synthesis and Transport

AI-2 Uptake and Signal Transduction

dot

Physiological Roles of this compound

Biofilm Formation

Motility and Chemotaxis

Quantitative Data Summary

| Gene/Operon | Function | Fold Change | Condition | Reference |

| qseB | Quorum-sensing flagellum regulon | 8 ± 3 | 6.4 μM AI-2 added | [8] |

| crl | Stationary phase and stress response regulator | 26 | B3022 (MqsR) induction | [8] |

| flhCD | Flagellar master regulator | 8 - 27 | B3022 (MqsR) induction | [8] |

| qseBC | Motility regulation | 61 (decrease) | b3022 (mqsR) deletion | [8] |

| flhD | Flagellar master regulator | 25 (decrease) | b3022 (mqsR) deletion | [8] |

| fliA | Flagellar sigma factor | 2.4 (decrease) | b3022 (mqsR) deletion | [8] |

| motA | Flagellar motor protein | 18 (decrease) | b3022 (mqsR) deletion | [8] |

| Various | 242 genes total | >2.3 | AI-2 vs. luxS mutant | [11] |

| frwC | Fructoselysine-6-phosphate deglycase | 33.0 | AI-2 vs. luxS mutant | [11] |

| yeiK | Putative inner membrane protein | 25.4 | AI-2 vs. luxS mutant | [11] |

| yidS | Putative transport system permease protein | 21.3 | AI-2 vs. luxS mutant | [11] |

| b2650 | Putative transport protein | 27.8 (repressed) | AI-2 vs. luxS mutant | [11] |

| thiH | Thiazole biosynthetic enzyme | 19.2 (repressed) | AI-2 vs. luxS mutant | [11] |

| b2247 | Putative inner membrane protein | 15.2 (repressed) | AI-2 vs. luxS mutant | [11] |

| Phenotype | Strain(s) | Change | Condition | Reference |

| Biofilm Formation | Wild-type | 30-fold increase | Addition of synthesized AI-2 | [8] |

| Biofilm Formation | Wild-type | 4 to 24-fold increase | 11 µM purified AI-2 | [10] |

| Biofilm Formation | Wild-type | 5-fold increase | Flow cells with AI-2 | [10] |

| Biofilm Formation | +pluxS | 21% increase | Overexpression of luxS | [1] |

| Biofilm Formation | +plsrB | 31% increase | Overexpression of lsrB | [1] |

| Biofilm Formation | ΔluxS | 38% decrease | Deletion of luxS | [1] |

| Biofilm Formation | ΔlsrB | 30% decrease | Deletion of lsrB | [1] |

| Motility | ATCC 25404, MG1655 | ~30% increase | 0.8 μM AI-2 | [8] |

| Motility | DH5α | 80% increase | 3.2 μM AI-2 | [8] |

| Motility | BW25113 | 43% increase | 3.2 μM AI-2 | [8] |

Key Experimental Protocols

AI-2 Quantification: Vibrio harveyi Bioassay

Materials:

-

Vibrio harveyi BB170

-

Autoinducer Bioassay (AB) medium

-

Luminometer

-

Sterile culture tubes and microplates

-

Cell-free supernatant from E. coli cultures

Procedure:

-

Grow V. harveyi BB170 overnight in AB medium.

-

Dilute the overnight culture 1:5000 in fresh AB medium.

-

Incubate the cultures and measure bioluminescence at regular intervals using a luminometer.

dot

Biofilm Quantification: Crystal Violet Assay

This assay quantifies the total biofilm biomass by staining with crystal violet.[12][13]

Materials:

-

96-well polystyrene plates

-

E. coli culture

-

Appropriate growth medium

-

0.1% Crystal Violet solution

-

30% Acetic Acid or Ethanol (B145695)

-

Plate reader

Procedure:

-

Inoculate E. coli into the wells of a 96-well plate and incubate under static conditions for 24-48 hours to allow biofilm formation.

-

Carefully remove the planktonic cells by washing the wells gently with phosphate-buffered saline (PBS) or water.

-

Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Dry the plate.

-

Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.

-

Measure the absorbance of the solubilized crystal violet at a wavelength of 590-600 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Motility Assessment: Soft Agar (B569324) Plate Assay

This assay assesses bacterial swimming motility by observing the migration of bacteria through a semi-solid agar medium.[14][15][16]

Materials:

-

Petri dishes

-

Luria-Bertani (LB) medium with a low percentage of agar (0.25-0.3%)

-

E. coli culture

-

Sterile pipette tips or inoculating needles

Procedure:

-

Prepare soft agar plates by pouring the LB medium with low agar concentration into petri dishes and allowing them to solidify.

-

Inoculate a small volume of the E. coli culture into the center of the soft agar plate by stabbing the agar with a sterile pipette tip or inoculating needle.

-

Incubate the plates at 30-37°C.

-

Monitor the plates for the formation of a "swim ring" or "halo" around the inoculation point. The diameter of the ring is proportional to the motility of the bacteria.

-

Measure the diameter of the swim ring at specific time points to quantify motility.

dot

Caption: Workflow for the Soft Agar Motility Assay.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Lsr operon is associated with AI-2 transfer and pathogenicity in avian pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LsrR-binding site recognition and regulatory characteristics in Escherichia coli AI-2 quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. uniprot.org [uniprot.org]

- 8. Autoinducer 2 Controls Biofilm Formation in Escherichia coli through a Novel Motility Quorum-Sensing Regulator (MqsR, B3022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Investigating Flagella-Driven Motility in Escherichia coli by Applying Three Established Techniques in a Series [jove.com]

- 10. The Primary Physiological Roles of Autoinducer 2 in Escherichia coli Are Chemotaxis and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Microarray-Based Identification of Genes Controlled by Autoinducer 2-Stimulated Quorum Sensing in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal violet assay [bio-protocol.org]

- 13. static.igem.org [static.igem.org]

- 14. Investigating Flagella-Driven Motility in Escherichia coli by Applying Three Established Techniques in a Series - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigating Flagella-Driven Motility in Escherichia coli by Applying Three Established Techniques in a Series [jove.com]

- 16. microbiologyinfo.com [microbiologyinfo.com]

The Dual-Faceted Role of Autoinducer-2 in Bacterial Biofilm Formation: A Technical Guide

For Immediate Release

The AI-2 Signaling Cascade: A Universal Language

Synthesis of AI-2

AI-2 Perception and Signal Transduction

The Dichotomous Role of AI-2 in Biofilm Formation

Quantitative Analysis of AI-2's Impact on Biofilm Formation

| Bacterial Species | Effect of AI-2 on Biofilm Formation | Key Genes Involved | Quantitative Data | Reference(s) |

| Escherichia coli | Positive | luxS, lsrB, lsrK, lsrR, mqsR | Addition of 6.4 μM AI-2 increased biofilm mass 30-fold. A ΔluxS mutant showed a 38% decrease in biofilm formation, while a ΔlsrB mutant showed a 30% decrease. Overexpression of luxS and lsrB enhanced biofilm formation by 21% and 31%, respectively. | [4][9] |

| Bacillus cereus | Negative | luxS | Addition of 1 μM AI-2 resulted in a 2.3-fold decrease in biofilm density after 24 and 30 hours. | [6] |

| Staphylococcus aureus | Negative | luxS, icaR, icaA, rbf | A ΔluxS mutant exhibited increased biofilm formation compared to the wild-type. Exogenous AI-2 (3.9 nM to 39 nM DPD) restored the wild-type phenotype. | [10][11] |

| Pseudomonas aeruginosa PAO1 | Dose-dependent | Not fully elucidated | 0.1 nM, 1 nM, and 10 nM AI-2 increased biofilm biomass by 1.1-, 1.3-, and 1.4-fold, respectively. Higher concentrations (100 nM and 1 μM) resulted in a lower increase in biofilm biomass compared to 10 nM. | [12] |

| Streptococcus intermedius | Positive (in the presence of sub-MICs of antibiotics) | luxS | A ΔluxS mutant showed reduced biofilm formation in the presence of sub-MICs of ampicillin, ciprofloxacin, or tetracycline. Complementation with DPD restored the phenotype. | [13] |

| Lactobacillus rhamnosus GG | Positive | luxS | A ΔluxS mutant showed decreased biofilm formation, which was complemented by the addition of exogenous DPD (AI-2 precursor). | [14] |

Experimental Protocols for Studying AI-2 and Biofilm Formation

Quantification of AI-2 Activity: The Vibrio harveyi Bioassay

Methodology:

-

Preparation of Cell-Free Supernatant:

-

Grow the bacterial strain of interest in an appropriate liquid medium.

-

Collect culture samples at different time points.

-

Centrifuge the samples to pellet the cells.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

-

-

Bioluminescence Assay:

-

Grow an overnight culture of the V. harveyi BB170 reporter strain in a suitable marine broth.

-

Dilute the overnight culture 1:5000 in fresh assay medium.

-

In a 96-well microtiter plate, mix the cell-free supernatant from the test strain with the diluted reporter strain.

-

Incubate the plate and measure bioluminescence at regular intervals using a luminometer.

-

Assessment of Biofilm Formation: The Crystal Violet Assay

The crystal violet assay is a simple and high-throughput method for quantifying the total biomass of a biofilm.[17][18][19]

Methodology:

-

Biofilm Growth:

-

Grow overnight cultures of the bacterial strains to be tested.

-

Dilute the cultures (typically 1:100) in fresh growth medium.

-

Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate.

-

Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature to allow for biofilm formation.[20]

-

-

Staining:

-

Gently discard the planktonic (free-floating) cells from each well.

-

Wash the wells carefully with phosphate-buffered saline (PBS) or distilled water to remove any remaining non-adherent cells.[17][18]

-

Add 150-200 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 10-20 minutes.[17][21]

-

-

Quantification:

-

Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[21]

-

Allow the plate to air dry.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well.[20][21]

-

Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[17][21] The absorbance value is directly proportional to the amount of biofilm.

-

Construction of a luxS Isogenic Mutant

Methodology (General Overview):

-

Cloning of the luxS Gene:

-

Amplify the luxS gene and its flanking regions from the wild-type bacterial genome using PCR.

-

Clone the PCR product into a suitable suicide vector.

-

-

Inactivation of the luxS Gene:

-

Disrupt the cloned luxS gene by inserting an antibiotic resistance cassette.

-

-

Allelic Exchange:

-

Introduce the suicide vector containing the inactivated luxS gene into the wild-type bacterium via conjugation or transformation.

-

Select for double-crossover events, where the wild-type luxS gene on the chromosome is replaced by the inactivated version.

-

-

Verification of the Mutant:

-

Confirm the successful deletion of the luxS gene by PCR and sequencing.

-

-

Complementation:

-

To ensure that the observed phenotype is due to the luxS deletion and not polar effects, complement the mutant by introducing a functional copy of the luxS gene on a plasmid.

-

Visualizing the Pathways and Processes

Diagrams created using the DOT language provide a clear visual representation of the complex signaling pathways and experimental workflows.

Caption: Workflow for Crystal Violet biofilm assay.

Future Directions and Therapeutic Implications

References

- 1. academic.oup.com [academic.oup.com]

- 2. journals.asm.org [journals.asm.org]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Small Molecule Inhibitors of AI-2 Signaling in Bacteria: State-of-the-Art and Future Perspectives for Anti-Quorum Sensing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autoinducer 2 Affects Biofilm Formation by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of novel this compound receptors in Clostridia reveals plasticity in the binding site of the LsrB receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Autoinducer 2 Controls Biofilm Formation in Escherichia coli through a Novel Motility Quorum-Sensing Regulator (MqsR, B3022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Staphylococcus aureus this compound quorum sensing decreases biofilm formation in an icaR-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AI-2 quorum sensing negatively regulates rbf expression and biofilm formation in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. AI-2/LuxS Is Involved in Increased Biofilm Formation by Streptococcus intermedius in the Presence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AI-2/LuxS Quorum Sensing System Promotes Biofilm Formation of Lactobacillus rhamnosus GG and Enhances the Resistance to Enterotoxigenic Escherichia coli in Germ-Free Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Crystal violet assay [bio-protocol.org]

- 18. Crystal violet biomass assays [bio-protocol.org]

- 19. Crystal violet staining protocol | Abcam [abcam.com]

- 20. static.igem.org [static.igem.org]

- 21. benchchem.com [benchchem.com]

- 22. Frontiers | Effect of this compound Quorum Sensing Inhibitor on Interspecies Quorum Sensing [frontiersin.org]

- 23. mdpi.com [mdpi.com]

The Function of Autoinducer-2 in Bacterial Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the LuxS/AI-2 Quorum Sensing System

AI-2 Signaling Pathways

The LuxP/LuxQ System in Vibrio Species

The Lsr ABC Transporter System in Enterobacteriaceae

Other AI-2 Receptor Systems

Role of AI-2 in Bacterial Pathogenesis

Biofilm Formation

| Bacterium | AI-2 Concentration | Effect on Biofilm Formation | Reference |

| Pseudomonas aeruginosa PAO1 | 0.1 nM - 10 nM | Increase | [16] |

| Pseudomonas aeruginosa PAO1 | 100 nM - 1 µM | Decrease | [16] |

| Bacillus cereus ATCC 10987 | 1 µM - 6.8 µM | Decrease | [8] |

| Streptococcus intermedius | 0.8 nM (DPD) | Enhanced biofilm in the presence of sub-MIC antibiotics | [14] |

| Staphylococcus aureus RN6390B | 3.9 nM - 39 nM (DPD) | Decrease | [15] |

| Streptococcus pneumoniae D39 | Not specified (addition of purified AI-2) | Reversal of biofilm-deficient phenotype in luxS mutant | [17] |

Virulence Factor Regulation

| Gene | Fold Change in Expression at 10 nM AI-2 | Encoded Virulence Factor/Regulator | Reference |

| lasI | 3.3 ± 0.2 | AHL synthase | [16] |

| lasR | 2.1 ± 0.23 | Transcriptional regulator | [16] |

| rhlI | 2.3 ± 0.13 | AHL synthase | [16] |

| rhlR | 3.5 ± 0.24 | Transcriptional regulator | [16] |

| lasA | 11 ± 0.21 | Serine protease | [16] |

| lasB | 12.7 ± 1.7 | Zinc metalloprotease (elastase) | [16] |

| phzH | 10.6 ± 0.7 | Phenazine biosynthesis protein | [16] |

| rhlA | 4.8 ± 0.56 | Rhamnolipid biosynthesis protein | [16] |

Experimental Protocols for Studying AI-2 Function

Quantification of AI-2 Activity: The Vibrio harveyi Bioluminescence Bioassay

Protocol:

-

Preparation of Cell-Free Supernatant:

-

Grow the bacterial strain of interest in an appropriate liquid medium. Collect samples at various time points throughout the growth curve.

-

Pellet the bacterial cells by centrifugation (e.g., 12,000 x g for 5 minutes).

-

Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria.

-

-

Bioluminescence Assay:

-

Data Analysis:

Genetic Manipulation: Construction of a luxS Deletion Mutant

Protocol (General Overview using λ Red Recombineering):

-

Generation of the Deletion Cassette:

-

Amplify an antibiotic resistance cassette (e.g., chloramphenicol (B1208) or kanamycin (B1662678) resistance) via PCR. The primers should contain 5' extensions that are homologous to the regions immediately upstream and downstream of the luxS gene in the target bacterium.[22]

-

-

Transformation and Recombination:

-

Introduce a plasmid expressing the λ Red recombinase system (e.g., pKD46) into the wild-type bacterial strain.[23]

-

Induce the expression of the recombinase genes (e.g., with L-arabinose).

-

Transform the electrocompetent cells with the purified PCR product (the deletion cassette).

-

The λ Red recombinase will mediate the replacement of the native luxS gene with the antibiotic resistance cassette via homologous recombination.

-

-

Selection and Verification:

-

Select for transformants on agar (B569324) plates containing the appropriate antibiotic.

-

Verify the correct replacement of the luxS gene by colony PCR using primers flanking the luxS locus and by DNA sequencing.[22][24]

-

-

Complementation:

-

To confirm that the observed phenotype is due to the luxS deletion and not polar effects, complement the mutant by introducing a plasmid carrying a functional copy of the luxS gene. The phenotype should be restored to wild-type levels.

-

Phenotypic Analysis: Crystal Violet Biofilm Assay

This is a simple and high-throughput method for quantifying the total biomass of a biofilm.[6]

Protocol:

-

Biofilm Formation:

-

Grow overnight cultures of the bacterial strains to be tested.

-

Dilute the cultures in fresh growth medium (e.g., to an OD600 of 0.05-0.1).[6]

-

Add 100-200 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate.[25] Include a media-only control.

-

Incubate the plate under static conditions for 24-48 hours at an appropriate temperature (e.g., 37°C) to allow for biofilm formation.[6][25]

-

-

Staining:

-

Gently discard the planktonic (free-floating) cells by inverting the plate.

-

Wash the wells gently 2-3 times with phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.[6][26]

-

Add 150-200 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 10-20 minutes.[6][26]

-

-

Solubilization and Quantification:

-

Discard the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

-

Air-dry the plate completely.

-

Solubilize the bound crystal violet by adding 200 µL of 30-33% acetic acid or 95% ethanol (B145695) to each well.[6][25]

-

Incubate for 10-15 minutes with gentle shaking.

-

Transfer 125-150 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader.[6][25]

-

Implications for Drug Development

Conclusion

References

- 1. Crystal violet assay [bio-protocol.org]

- 2. The Primary Physiological Roles of Autoinducer 2 in Escherichia coli Are Chemotaxis and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Characterization of Type 2 Quorum Sensing in Klebsiella pneumoniae and Relationship with Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Investigation of LuxS-mediated quorum sensing in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysing traces of autoinducer-2 requires standardization of the Vibrio harveyi bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of type 2 quorum sensing in Klebsiella pneumoniae and relationship with biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LsrR-binding site recognition and regulatory characteristics in Escherichia coli AI-2 quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Autoinducer 2-Dependent Escherichia coli Biofilm Formation Is Enhanced in a Dual-Species Coculture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography–tandem mass spectrometry-维普期刊 中文期刊服务平台 [dianda.cqvip.com]

- 15. Staphylococcus aureus this compound quorum sensing decreases biofilm formation in an icaR-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quorum-Sensing Systems LuxS/Autoinducer 2 and Com Regulate Streptococcus pneumoniae Biofilms in a Bioreactor with Living Cultures of Human Respiratory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Staphylococcus aureus AI-2 Quorum Sensing Associates with the KdpDE Two-Component System To Regulate Capsular Polysaccharide Synthesis and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Quorum-Sensing Molecule Autoinducer 2 Regulates Motility and Flagellar Morphogenesis in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of AI-2/LuxS quorum sensing system in antibiotic resistance, pathogenicity of non carbapenemase-producing carbapenem-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. researchgate.net [researchgate.net]

- 25. static.igem.org [static.igem.org]

- 26. Crystal violet biomass assays [bio-protocol.org]

A Technical Guide to Natural Variations and Synthetic Analogs of Autoinducer-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

AI-2 Signaling Pathways

The Vibrio harveyi LuxP/Q Signaling Pathway

The E. coli/S. typhimurium Lsr Signaling Pathway

Natural Variations of Autoinducer-2

Synthetic Analogs of this compound

C1-Alkyl DPD Analogs

| Analog | Organism | Activity | EC50/IC50 (µM) | Reference |

| Ethyl-DPD | V. harveyi | Agonist | - | [10] |

| Propyl-DPD | S. typhimurium | Antagonist | ~5 | [3] |

| Butyl-DPD | S. typhimurium | Antagonist | ~5 | [3] |

| Hexyl-DPD | V. harveyi | Antagonist | 9.65 ± 0.86 | [2] |

| Hexyl-DPD | V. harveyi MM32 | Antagonist | 6.92 ± 1.82 | [2] |

| Isobutyl-DPD | E. coli | Biofilm Inhibition | - | [11] |

| Phenyl-DPD | P. aeruginosa | Biofilm Clearance | - | [11] |

Fimbrolides and Halogenated Furanones

| Analog | Organism | Activity | EC50/IC50 (µM) | Reference |

| Fimbrolide 1 | V. harveyi BB170 | Antagonist | 33.9 ± 5.75 | [2] |

| Fimbrolide 1 | V. harveyi MM32 | Antagonist | 38.8 ± 6.4 | [2] |

Other AI-2 Analogs and Inhibitors

| Compound ID | Target | Organism | Activity | IC50 (µM) | Reference |

| Str7410 | LuxP | V. harveyi BB170 | Antagonist | 0.3724 ± 0.1091 | [12] |

| Y205-6768 | LsrK | S. typhimurium | Inhibitor | 11.28 ± 0.70 | [13][14] |

| D135-0149 | LsrK | S. typhimurium | Inhibitor | > 50 | [13][14] |

| 3284-1358 | LsrK | S. typhimurium | Inhibitor | > 50 | [13][14] |

| N025-0038 | LsrK | S. typhimurium | Inhibitor | > 50 | [13][14] |

| K659-0421 | LsrK | S. typhimurium | Inhibitor | 7.97 ± 0.38 | [6][15] |

| 4171-0375 | LsrK | S. typhimurium | Inhibitor | 42.93 ± 1.63 | [6][15] |

Experimental Protocols

Synthesis of C1-Alkyl DPD Analogs (General Scheme)

The synthesis of C1-alkyl DPD analogs is often achieved through a modular approach, allowing for the facile introduction of various alkyl groups at the C1 position. A general synthetic route is outlined below.

Caption: General workflow for the synthesis of C1-alkyl DPD analogs.

Detailed Steps (Conceptual):

-

Preparation of the Alkyl-Substituted Precursor: This step typically involves standard organic chemistry reactions to synthesize a building block containing the desired C1-alkyl group and a reactive functional group for subsequent steps.

-

Coupling Reaction: The alkyl-substituted precursor is then coupled with a protected dihydroxyacetone equivalent. This is a key step in forming the carbon skeleton of the DPD analog.

-

Deprotection: The protecting groups on the hydroxyl moieties are removed under appropriate conditions to yield the final C1-alkyl DPD analog.

-

Purification: The crude product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to obtain the desired analog in high purity.

Note: For specific reaction conditions and detailed procedures, refer to the primary literature cited in the data tables.

Vibrio harveyi BB170 Bioassay for AI-2 Activity

Materials:

-

Vibrio harveyi BB170 reporter strain

-

AB medium

-

Luminometer

Procedure:

-

Grow an overnight culture of V. harveyi BB170 at 30°C with shaking.

-

Dilute the overnight culture 1:5000 in fresh AB medium.

-

In a 96-well plate or luminometer tubes, combine the diluted BB170 culture with the test sample (cell-free supernatant or synthetic analog solution) at a final concentration of 10% (v/v).

-

Incubate the plate or tubes at 30°C with shaking.

-

Measure the luminescence at regular intervals (e.g., every hour) for several hours using a luminometer.

LsrK Kinase Activity Assay

The activity of the LsrK kinase can be measured using several commercially available kits that detect the depletion of ATP or the production of ADP.

General Protocol (using a luminescence-based ATP detection kit, e.g., Kinase-Glo®):

Materials:

-

Purified LsrK enzyme

-

ATP

-

Kinase assay buffer (e.g., 25 mM TEA, pH 7.4, 200 µM MgCl₂, 0.01% Triton X-100, 0.1 mg/mL BSA)

-

Kinase-Glo® reagent

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing LsrK and DPD (or analog) in the kinase assay buffer in a 96- or 384-well plate.

-

To test for inhibitors, pre-incubate the enzyme with the compound before adding the substrate.

-

Initiate the kinase reaction by adding ATP to the mixture.

-

Incubate the reaction at room temperature for a defined period (e.g., 15 minutes).

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. A decrease in luminescence compared to a no-enzyme control indicates LsrK activity.

Biofilm Inhibition Assay (Crystal Violet Method)

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium

-

96-well microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (B145695) (95%) or acetic acid (30%)

Procedure:

-

Grow an overnight culture of the test bacterium.

-

Dilute the culture in fresh medium and add it to the wells of a 96-well plate.

-

Incubate the plate under static conditions for a period sufficient for biofilm formation (e.g., 24-48 hours) at the optimal growth temperature for the bacterium.

-

After incubation, gently remove the planktonic cells by washing the wells with a buffer (e.g., PBS).

-

Stain the adherent biofilm by adding crystal violet solution to each well and incubating for 15-20 minutes.

-

Remove the excess stain and wash the wells again.

-

Solubilize the bound crystal violet by adding a solvent such as ethanol or acetic acid.

-

Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a plate reader.

Logical Relationships and Experimental Workflow

Conclusion

References

- 1. Targeting Quorum Sensing: High-Throughput Screening to Identify Novel LsrK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting AI-2 quorum sensing inhibitors: Direct comparison of alkyl-DPD analogs and a natural product fimbrolide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of AI-2 Signaling in Bacteria: State-of-the-Art and Future Perspectives for Anti-Quorum Sensing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting AI-2 quorum sensing: harnessing natural products against Streptococcus suis biofilm infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel this compound receptors in Clostridia reveals plasticity in the binding site of the LsrB receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of AI-2 Quorum Sensing Inhibitors Targeting the LsrK/HPr Protein–Protein Interaction Site by Molecular Dynamics Simulation, Virtual Screening, and Bioassay Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lack of genomic evidence of AI-2 receptors suggests a non-quorum sensing role for luxS in most bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Functional LsrB-Like this compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. works.swarthmore.edu [works.swarthmore.edu]

- 10. Mechanistic insights into the LsrK kinase required for this compound quorum sensing activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Effect of this compound Quorum Sensing Inhibitor on Interspecies Quorum Sensing [frontiersin.org]

- 13. Virtual screening–based discovery of AI-2 quorum sensing inhibitors that interact with an allosteric hydrophobic site of LsrK and their functional evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Virtual screening–based discovery of AI-2 quorum sensing inhibitors that interact with an allosteric hydrophobic site of LsrK and their functional evaluation [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Methods for analysis of bacterial this compound production [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. The Quorum-Sensing Molecule Autoinducer 2 Regulates Motility and Flagellar Morphogenesis in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Highly Effective Inhibition of Biofilm Formation by the First Metagenome-Derived AI-2 Quenching Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of AI-2/LuxS quorum sensing system in antibiotic resistance, pathogenicity of non carbapenemase-producing carbapenem-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of Gene Expression by Autoinducer-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Signaling Pathways

The Lsr Signaling Pathway in E. coli

Quantitative Data on AI-2 Regulated Gene Expression

Table 1: AI-2 Regulated Genes in Escherichia coli

| Gene/Operon | Function | Fold Change (AI-2 present vs. absent) | Reference |

| lsrA | ABC transporter, ATP-binding protein | >5 | [9] |

| lsrC | ABC transporter, permease protein | >5 | [9] |

| lsrD | ABC transporter, permease protein | >5 | [9] |

| lsrB | AI-2 binding protein | >5 | [9] |

| lsrF | P-AI-2 processing | >5 | [9] |

| lsrG | P-AI-2 processing | >5 | [9] |

| frwC | Putative fructose (B13574) transport | 33.0 | [9][13] |

| yeiK | Unknown | 25.4 | [9][13] |

| yidS | Unknown | 21.3 | [9][13] |

| b2650 | Unknown | -27.8 | [9][13] |

| thiH | Thiamine biosynthesis protein | -19.2 | [9][13] |

| b2247 | Unknown | -15.2 | [9][13] |

Table 2: AI-2 Regulated Genes in Salmonella Typhimurium (Mid-log phase, no glucose)

| Gene | Function | Fold Change (WT vs. ΔluxS) | Reference |

| lsrA | ABC transporter, ATP-binding protein | 2.5 | [1] |

| lsrC | ABC transporter, permease protein | 2.4 | [1] |

| lsrD | ABC transporter, permease protein | 2.3 | [1] |

| lsrB | AI-2 binding protein | 2.6 | [1] |

| lsrK | AI-2 kinase | 2.1 | [1] |

| lsrR | Transcriptional repressor | 2.2 | [1] |

| gltA | Citrate synthase | -2.1 | [1] |

| sdhA | Succinate dehydrogenase | -2.0 | [1] |

Table 3: AI-2 Regulated Genes in Streptococcus mutans (Biofilm)

| Gene | Function | Fold Change (WT vs. ΔluxS) | Reference |

| atpA | F-ATPase alpha subunit | >1.5 (Upregulated in mutant) | [10][11] |

| atpD | F-ATPase beta subunit | >1.5 (Upregulated in mutant) | [10][11] |

| uvrA | Excinuclease ABC subunit A | <0.67 (Downregulated in mutant) | [10][11] |

| recA | Recombinase A | <0.67 (Downregulated in mutant) | [10][11] |

Experimental Protocols

AI-2 Quantification using Vibrio harveyi Bioassay

Materials:

-

Vibrio harveyi BB170 reporter strain

-

Autoinducer Bioassay (AB) medium

-

Bacterial culture supernatants to be tested

-

96-well microtiter plate

-

Luminometer

Procedure:

-

Grow the V. harveyi BB170 reporter strain overnight in AB medium.

-

Dilute the overnight culture 1:5000 in fresh AB medium.

-

Add 90 µL of the diluted reporter strain to each well of a 96-well microtiter plate.

-

Incubate the plate at 30°C with shaking.

-

Measure luminescence at regular intervals (e.g., every 30 minutes) for several hours using a luminometer.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of specific genes.

Materials:

-

Bacterial RNA extraction kit

-

DNase I

-

Reverse transcriptase and corresponding buffer

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from bacterial cultures grown under the desired conditions (e.g., wild-type vs. luxS mutant) using a commercial kit.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using reverse transcriptase and random primers or gene-specific primers.

-

qPCR Reaction: Set up the qPCR reactions in a 96-well plate, including the cDNA template, qPCR master mix, and gene-specific forward and reverse primers. Include a no-template control and a no-reverse-transcriptase control.

-

Real-Time PCR: Run the plate in a real-time PCR instrument with a program consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a housekeeping gene (a gene with stable expression). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Construction of a luxS Deletion Mutant

Materials:

-

Bacterial strain of interest

-

Plasmids for homologous recombination (e.g., suicide vectors)

-

Antibiotic resistance cassette

-

Restriction enzymes

-

DNA ligase

-

Competent bacterial cells for cloning and conjugation

Procedure:

-

Construct the Deletion Cassette: Amplify the upstream and downstream flanking regions of the luxS gene by PCR. Clone these fragments on either side of an antibiotic resistance cassette into a suicide vector.

-

Transformation/Conjugation: Introduce the constructed plasmid into the target bacterial strain via transformation or conjugation.

-

Selection for Single Crossover: Select for transformants that have integrated the plasmid into their chromosome via a single homologous recombination event by plating on a medium containing the antibiotic for which the plasmid carries resistance.

-

Selection for Double Crossover: Select for colonies that have undergone a second recombination event, resulting in the replacement of the luxS gene with the antibiotic resistance cassette. This is often done through counter-selection (e.g., using a sacB gene on the vector, which is lethal in the presence of sucrose).

-

Verification: Confirm the deletion of the luxS gene by PCR using primers that flank the gene and by sequencing.

Mandatory Visualizations

AI-2 Biosynthesis and its Link to the Activated Methyl Cycle

Experimental Workflow for Comparative Transcriptomics

Conclusion

References

- 1. Transcriptome Analysis of Genes Controlled by luxS/Autoinducer-2 in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA microarray-based identification of genes controlled by autoinducer 2-stimulated quorum sensing in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LsrR, the effector of AI-2 quorum sensing, is vital for the H2O2 stress response in mammary pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Microarray-Based Identification of Genes Controlled by Autoinducer 2-Stimulated Quorum Sensing in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptome analysis of LuxS-deficient Streptococcus mutans grown in biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptome analysis of LuxS-deficient Streptococcus mutans grown in biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 13. scispace.com [scispace.com]

Autoinducer-2 signaling in a specific bacterial species (e.g., P. aeruginosa, S. aureus).

Introduction

The Core of AI-2 Signaling: Synthesis and Regulation

The AI-2 Biosynthetic Pathway

-

SAH to SRH: The enzyme Pfs (SAH nucleosidase) hydrolyzes SAH to produce adenine (B156593) and S-ribosylhomocysteine (SRH).[5]

-

SRH to DPD: The LuxS enzyme, an S-ribosylhomocysteinase, then cleaves the thioether bond of SRH to generate L-homocysteine (which is recycled back into the methionine pathway) and 4,5-dihydroxy-2,3-pentanedione (DPD).[5][6]

Regulation of LuxS Activity

Downstream Effects of AI-2 Signaling

Negative Regulation of Biofilm Formation

The regulatory pathway involves two key players:

Regulation of Capsular Polysaccharide Synthesis

Influence on Antibiotic Susceptibility

Quantitative Data Summary

Table 1: Effect of luxS Mutation on Gene Expression

| Gene Target | Effect of luxS Mutation | Fold Change (Approx.) | Reference |

|---|---|---|---|

| rbf | Increased transcription | Significant increase | [1] |

| icaR | Decreased transcription | Significant decrease | [9] |

| icaA | Increased transcription | Significantly increased | [10] |

| cap genes | Increased transcription | Higher levels |[7] |

Table 2: Complementation of ΔluxS Phenotypes with Exogenous DPD

| Phenotype | Strain | Condition | Result | Reference |

|---|---|---|---|---|

| Biofilm Formation | ΔluxS | + DPD (3.9 nM - 39 nM) | Biofilm levels restored to wild-type | [8] |

| CP Synthesis | ΔluxS | + DPD | Parental phenotype restored | [7] |

| Survival in Blood | ΔluxS | + DPD | Parental phenotype restored |[7][14] |

Key Experimental Protocols

AI-2 Bioassay using Vibrio harveyi

Methodology:

-

Preparation of Supernatants: Grow S. aureus cultures (wild-type, mutants, and controls) to the desired growth phase (e.g., early stationary). Pellet the cells by centrifugation and filter-sterilize the supernatant to remove all bacteria.

-

Reporter Strain Preparation: Grow an overnight culture of V. harveyi BB170 in an appropriate marine broth (e.g., Autoinducer Bioassay - AB medium).

-

Assay Setup: Dilute the overnight V. harveyi culture 1:5000 into fresh, pre-warmed AB medium.

-

Incubation and Reading: Incubate the plate at 30°C with shaking. Measure luminescence and optical density (OD600) at regular intervals (e.g., every 30-60 minutes) for several hours using a plate reader.

Biofilm Formation Assay (Microtiter Plate Method)

This protocol quantifies the ability of S. aureus to form biofilms on an abiotic surface.

Methodology:

-

Inoculum Preparation: Grow overnight cultures of S. aureus strains in a suitable medium (e.g., Tryptic Soy Broth with glucose). Dilute the cultures to a standardized OD600.

-

Incubation: Add the diluted cultures to the wells of a flat-bottomed 96-well polystyrene plate. Include uninoculated medium as a negative control. Incubate the plate under static conditions for 24-48 hours at 37°C.

-

Washing: Carefully discard the culture medium from the wells. Gently wash the wells two to three times with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

-

Fixation: Add methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.

-